molecular formula C25H31ClFNO2 B4065601 N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-2-adamantanamine hydrochloride

N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-2-adamantanamine hydrochloride

Cat. No. B4065601
M. Wt: 432.0 g/mol
InChI Key: FPJGWMCTINGISE-UHFFFAOYSA-N
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Description

“N-{4-[(4-Fluorobenzyl)oxy]benzyl}aniline” is a compound with the molecular formula C20H18FNO . It has an average mass of 307.361 Da and a monoisotopic mass of 307.137238 Da .


Molecular Structure Analysis

The molecular structure of “N-{4-[(4-Fluorobenzyl)oxy]benzyl}aniline” consists of 20 carbon atoms, 18 hydrogen atoms, 1 fluorine atom, and 1 oxygen atom .


Physical And Chemical Properties Analysis

“N-{4-[(4-Fluorobenzyl)oxy]benzyl}aniline” has a density of 1.2±0.1 g/cm3, a boiling point of 458.4±30.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . It also has a molar refractivity of 91.5±0.3 cm3 .

Scientific Research Applications

Antiviral Applications

  • Inhibition of Influenza Viruses : N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-2-adamantanamine hydrochloride, similar to 1-adamantanamine hydrochloride, has been found to inhibit the multiplication of influenza A viruses in various studies. In cell cultures, organ cultures, and experimentally infected mice, this compound demonstrated significant antiviral activity (Galbraith, Oxford, Schild, & Watson, 1969).

  • Effect on Rubella Virus : The compound has shown inhibitory effects on the growth of rubella virus in tissue culture. This antiviral activity appears at an early phase of infection and is not due to direct inactivation of the virus (Maassab & Cochran, 1964).

Analytical Applications

  • Fluorescence Properties : The compound's derivatives have been utilized in fluorescence studies. The fluorescence properties of N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-2-adamantanamine hydrochloride derivatives have been characterized, showing significant shifts in absorption and emission spectra in various solvents (Al-Dirbashi, Kuroda, & Nakashima, 1998).

  • Electrochemical Degradation : The electrochemical oxidation of aromatic amines, including derivatives of this compound, was studied using boron-doped diamond electrodes. This research is significant in understanding the degradation and environmental impact of such compounds (Pacheco, Santos, Ciríaco, & Lopes, 2011).

Chemical Synthesis and Properties

  • Synthesis and Structural Analysis : The synthesis and crystal structure of N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-2-adamantanamine hydrochloride have been extensively studied. These studies provide insights into the compound's molecular structure and potential for modification in medicinal chemistry applications (Bai et al., 2012).

Mechanism of Action

The mechanism of action for “N-{4-[(4-fluorobenzyl)oxy]benzyl}aniline” is not available .

properties

IUPAC Name

N-[[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]adamantan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30FNO2.ClH/c1-28-24-13-17(4-7-23(24)29-15-16-2-5-22(26)6-3-16)14-27-25-20-9-18-8-19(11-20)12-21(25)10-18;/h2-7,13,18-21,25,27H,8-12,14-15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPJGWMCTINGISE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CNC2C3CC4CC(C3)CC2C4)OCC5=CC=C(C=C5)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]adamantan-2-amine;hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-2-adamantanamine hydrochloride
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